2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar acetamide derivatives often involves condensation reactions, nucleophilic substitutions, or cyclocondensation methods. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, indicating a method that could potentially be adapted for the target compound (Sharma et al., 2018). Similarly, isocyanide-based five-component syntheses provide a framework for complex acetamide derivatives, suggesting a versatile approach for synthesizing a wide range of acetamide compounds (Akbarzadeh et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of acetamide derivatives reveals diverse intermolecular interactions, including hydrogen bonding, which significantly influences their crystal packing and stability. For example, the crystal structure of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide shows stabilization through N-H···O and C-H···O contacts, as well as weak C-H···π and Se···N interactions (Gouda et al., 2022).
Chemical Reactions and Properties
The chemical reactions of acetamide derivatives often involve functional group transformations, such as acylation, halogenation, and silylation. These reactions can significantly alter the physical and chemical properties of the compounds, enabling the fine-tuning of their activity and solubility. Silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes, for instance, leads to heterocyclic benzoxazasiloles, demonstrating the versatility of acetamide derivatives in chemical synthesis (Lazareva et al., 2017).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-20(16-11-7-4-8-13(16)2)17(22)12-21-18(23)14-9-5-6-10-15(14)19(21)24/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRIABHXDUVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976570 |
Source
|
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide | |
CAS RN |
6108-65-2 |
Source
|
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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